4-Formyl-3,5-dimethylbenzonitrile
Overview
Description
4-Formyl-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research has shown that derivatives of 4-Formyl-3,5-dimethylbenzonitrile, such as 4-aminobenzonitrile and 4-amino-3,5-dimethylbenzonitrile, are significant in studying crystal packing and structure. These compounds demonstrate interesting properties like the pyramidal character of the amino N atom and specific out-of-plane displacements in their molecular structures (Heine et al., 1994).
Molecular Structure and Spectral Analysis
The synthesis and structural analysis of compounds related to this compound have been an area of interest. For instance, studies on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized from ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the importance of spectroscopic methods like FT-IR, NMR, and UV–Vis in understanding these compounds (Singh et al., 2013).
Fluorescence and Charge Transfer Studies
The fluorescence properties of related compounds, such as 4-(Diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile, have been investigated to understand their charge transfer states and non-radiative decay channels in isolated molecules. This research provides insights into the electronic properties of these molecules (Daum et al., 2001).
Synthesis and Application in Solid-Phase Synthesis
This compound derivatives are key intermediates in synthesizing various linkers and resins used in solid-phase synthesis. Their utility in preparing peptides and non-peptides has been demonstrated, highlighting their role in synthetic chemistry (Jin et al., 2001).
Phototransposition and Photoaddition Studies
Studies on the phototransposition and photoaddition in compounds related to this compound provide valuable information on their photochemical reactivity and potential applications in organic synthesis (Howell et al., 2000).
Steric Effects in Aryl Radical Reactions
Research into the steric effects of aryl radicals on surfaces, using compounds like 3,5-dimethylbenzonitrile, has contributed to our understanding of surface chemistry and electrografting reactions, demonstrating the impact of molecular structure on reactivity (Combellas et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound has been used in the synthesis of other complex molecules .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 124-125°C . These properties may influence its bioavailability.
Result of Action
As a synthetic compound, it’s primarily used in chemical reactions as a reagent .
Properties
IUPAC Name |
4-formyl-3,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDZSUBLMJJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157870-16-1 | |
Record name | 4-formyl-3,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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